

# A Comprehensive Technical Guide to 2-Fluorobenzotrifluoride

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## Compound of Interest

Compound Name: 2-Fluorobenzotrifluoride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-fluorobenzotrifluoride**, a key fluorinated aromatic compound. It details its chemical structure, physicochemical properties, spectroscopic data, and its applications as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

## Chemical Structure and Identification

**2-Fluorobenzotrifluoride**, also known as 1-fluoro-2-(trifluoromethyl)benzene, is an organic compound with the chemical formula  $C_7H_4F_4$ . Its structure consists of a benzene ring substituted with a fluorine atom and a trifluoromethyl group at the ortho position.

CAS Number: 392-85-8[1][2][3][4][5][6][7]

Molecular Formula:  $C_7H_4F_4$ [1][2][6][7]

Synonyms: o-Fluorobenzotrifluoride, 1-Fluoro-2-(trifluoromethyl)benzene,  $\alpha,\alpha,\alpha$ -2-Tetrafluorotoluene[2][5][6]

## Physicochemical and Spectroscopic Data

The properties of **2-fluorobenzotrifluoride** make it a versatile solvent and a stable building block in organic synthesis. The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties of **2-Fluorobenzotrifluoride**

Property	Value	Reference
Molecular Weight	164.10 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Appearance	Clear, colorless to light yellow liquid	<a href="#">[1]</a> <a href="#">[2]</a>
Density	1.293 g/mL at 25 °C	<a href="#">[1]</a>
Melting Point	-49 °C	<a href="#">[2]</a>
Boiling Point	114-115 °C at 750 mmHg	<a href="#">[1]</a>
Refractive Index (n <sup>20</sup> /D)	1.406	<a href="#">[1]</a>
Flash Point	18 °C (closed cup)	<a href="#">[3]</a>

Table 2: Spectroscopic Data for **2-Fluorobenzotrifluoride**

Spectroscopy	Data	Reference
<sup>1</sup> H NMR	Available	<a href="#">[1]</a>
<sup>13</sup> C NMR	Available	<a href="#">[4]</a>
<sup>19</sup> F NMR	Available	<a href="#">[4]</a>
Mass Spectrometry	Available	<a href="#">[1]</a>
IR Spectroscopy	Available	<a href="#">[1]</a>

## Applications in Research and Development

**2-Fluorobenzotrifluoride** is a compound of significant interest in the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a trifluoromethyl group imparts unique properties to molecules, such as increased metabolic stability, enhanced binding affinity to target enzymes, and modified lipophilicity.

Its primary applications include:

- **Intermediate in Synthesis:** It serves as a critical building block for the synthesis of more complex fluorinated compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[\[6\]](#)
- **Solvent Applications:** Its thermal stability and low reactivity make it a useful solvent in various organic reactions.[\[2\]](#)[\[6\]](#)
- **Material Science:** It is used in the production of specialty polymers and coatings, contributing to materials with improved chemical resistance and thermal stability.[\[6\]](#)

## Experimental Protocols

The following is a representative experimental protocol for a reaction type where a fluorobenzotrifluoride derivative is synthesized, illustrating the methodologies used in handling and reacting such compounds. This multi-step synthesis of **3,4-Dichloro-2-fluorobenzotrifluoride** demonstrates several common transformations in organofluorine chemistry.

### Multi-Step Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride

This synthetic pathway involves side-chain photochlorination, halogen-exchange fluorination, aromatic nitration, reduction of the nitro group, and a final fluorination via the Balz-Schiemann reaction.[\[5\]](#)

#### Step 1: Synthesis of 3,4-Dichlorobenzotrichloride via Photochlorination

- **Apparatus:** A UV-transparent reactor equipped with a gas sparge tube, a reflux condenser, and a mechanical stirrer.
- **Procedure:**
  - Charge the reactor with 3,4-dichlorotoluene (1 mole) and carbon tetrachloride (300 g) as a solvent.
  - Initiate stirring and heat the mixture to a gentle reflux (approximately 70-80°C).

- Turn on the internal UV light source.
- Introduce chlorine gas through the sparge tube at a rate that matches the reaction's consumption.
- Maintain the reaction temperature between 100°C and 140°C. The reaction is highly exothermic and may require external cooling.
- Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.

#### Step 2: Synthesis of 3,4-Dichlorobenzotrifluoride via Halogen-Exchange Fluorination

- Apparatus: A high-pressure autoclave resistant to hydrogen fluoride.
- Procedure:
  - Charge the autoclave with the crude 3,4-Dichlorobenzotrichloride from the previous step.
  - Add anhydrous hydrogen fluoride (HF) to the reactor.
  - Heat the sealed reactor to a temperature between 100°C and 150°C.
  - Maintain the reaction under pressure for several hours.
  - After cooling, carefully vent the excess HF and isolate the crude product.

#### Step 3: Synthesis of 2-Nitro-3,4-dichlorobenzotrifluoride via Aromatic Nitration

- Apparatus: A round-bottom flask with a dropping funnel and a stirrer, placed in an ice bath.
- Procedure:
  - Add 3,4-Dichlorobenzotrifluoride to a mixture of concentrated sulfuric acid and fuming nitric acid at 0-5°C.
  - Stir the mixture at this temperature for a specified time, then allow it to warm to room temperature.

- Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

#### Step 4: Synthesis of 2-Amino-3,4-dichlorobenzotrifluoride via Reduction

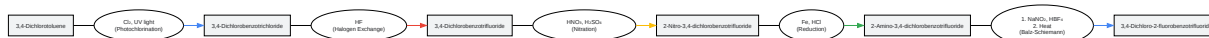
- Apparatus: A round-bottom flask with a reflux condenser and a mechanical stirrer.
- Procedure:
  - Add the crude 2-Nitro-3,4-dichlorobenzotrifluoride and a solvent such as ethanol.
  - Add iron powder and heat the mixture.
  - Add concentrated hydrochloric acid portion-wise.
  - Heat the mixture to reflux for 2-3 hours.
  - Cool the reaction, filter through celite, and concentrate the filtrate.
  - Basify the residue and extract the product with an organic solvent.

#### Step 5: Synthesis of 3,4-Dichloro-**2-fluorobenzotrifluoride** via Balz-Schiemann Reaction

- Apparatus: Standard glassware for diazotization and thermal decomposition.
- Procedure:
  - Dissolve the 2-Amino-3,4-dichlorobenzotrifluoride in an aqueous solution of fluoroboric acid (HBF<sub>4</sub>).
  - Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO<sub>2</sub>) dropwise to form the diazonium salt.
  - Isolate the diazonium tetrafluoroborate salt by filtration.
  - Gently heat the dry salt to induce thermal decomposition, which releases nitrogen gas and boron trifluoride, yielding the final product, 3,4-Dichloro-**2-fluorobenzotrifluoride**.

## Visualized Experimental Workflow

The following diagram illustrates the multi-step synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride, providing a clear visual representation of the experimental workflow.



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Caption: Synthetic pathway for 3,4-Dichloro-2-fluorobenzotrifluoride.

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